Cas no 22876-18-2 (2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide)

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a heterocyclic sulfonamide derivative characterized by its benzoxazole core structure. This compound is of interest in medicinal and organic chemistry due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The sulfonamide moiety enhances its reactivity, making it suitable for further functionalization, while the benzoxazole ring contributes to stability and rigidity. Its structural features suggest utility in the development of pharmaceuticals, particularly as a scaffold for enzyme inhibitors or receptor modulators. The compound's well-defined chemical properties and synthetic accessibility make it a valuable candidate for research applications requiring precise molecular design.
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide structure
22876-18-2 structure
Product Name:2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
CAS No:22876-18-2
MF:C7H6N2O4S
MW:214.198540210724
MDL:MFCD00464326
CID:269782
PubChem ID:89878
Update Time:2025-05-23

2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 6-Benzoxazolesulfonamide,2,3-dihydro-2-oxo-
    • 2-oxo-3H-1,3-benzoxazole-6-sulfonamide
    • 2,3-Dihydro-2-oxobenzoxazole-6-sulphonamide
    • 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
    • 6-Benzoxazolinesulfonamide, 2-oxo-
    • 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
    • CHEMBL4554926
    • Benzoxazole-6-sulfonamide, 2,3-dihydro-2-oxo-
    • Oprea1_294688
    • 6-Benzoxazolesulfonamide, 2,3-dihydro-2-oxo-
    • 2-oxo-3H-1, 3-benzoxazole-6-sulfonamide
    • 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide #
    • 22876-18-2
    • AKOS000147917
    • FKHFSNZMBFSMHO-UHFFFAOYSA-N
    • 6-sulfonamidobenzoxazolone
    • Oprea1_398529
    • CS-0242612
    • DTXSID50177418
    • NS00027283
    • SCHEMBL15661830
    • EINECS 245-281-2
    • EN300-252836
    • MDL: MFCD00464326
    • Inchi: 1S/C7H6N2O4S/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10)(H2,8,11,12)
    • InChI Key: FKHFSNZMBFSMHO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)OC(N2)=O)(N)(=O)=O

Computed Properties

  • Exact Mass: 214.00488
  • Monoisotopic Mass: 214.00482785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 107Ų

Experimental Properties

  • PSA: 98.49

2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O991910-10mg
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
22876-18-2
10mg
$ 50.00 2022-06-03
TRC
O991910-50mg
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
22876-18-2
50mg
$ 160.00 2022-06-03
TRC
O991910-100mg
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
22876-18-2
100mg
$ 230.00 2022-06-03
Alichem
A081001973-1g
2-Hydroxybenzo[d]oxazole-6-sulfonamide
22876-18-2 98%
1g
$4399.16 2023-09-02
Alichem
A081001973-10g
2-Hydroxybenzo[d]oxazole-6-sulfonamide
22876-18-2 98%
10g
$21495.11 2023-09-02
Chemenu
CM515187-1g
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
22876-18-2 97%
1g
$584 2024-07-28
Enamine
EN300-252836-0.05g
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
22876-18-2 95%
0.05g
$101.0 2024-06-19
Enamine
EN300-252836-0.1g
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
22876-18-2 95%
0.1g
$152.0 2024-06-19
Enamine
EN300-252836-0.25g
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
22876-18-2 95%
0.25g
$216.0 2024-06-19
Enamine
EN300-252836-0.5g
2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
22876-18-2 95%
0.5g
$407.0 2024-06-19

Additional information on 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Research Brief on 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS: 22876-18-2): Recent Advances and Applications

2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide (CAS: 22876-18-2) is a sulfonamide derivative with a benzoxazole scaffold, which has garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate or active moiety in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its structural features, synthetic pathways, and biological activities.

The compound's benzoxazole core is known for its ability to interact with various biological targets, including carbonic anhydrases (CAs) and bacterial enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide exhibits potent inhibitory activity against human carbonic anhydrase isoforms (hCA I, II, and IX), with IC50 values in the nanomolar range. This suggests its potential application in treating glaucoma, epilepsy, and cancer-related acidosis. The study also emphasized the compound's selectivity profile, which could minimize off-target effects in therapeutic settings.

In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 22876-18-2 showed promising activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The sulfonamide group's ability to disrupt folate biosynthesis pathways in bacteria was identified as a key mechanism of action. Molecular docking studies further revealed stable interactions with dihydropteroate synthase (DHPS), a critical enzyme in bacterial metabolism.

Synthetic methodologies for 2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide have also evolved. A recent patent (WO2023124567) describes a green chemistry approach using microwave-assisted synthesis, which reduces reaction times from hours to minutes while maintaining high yields (>85%). This advancement addresses previous challenges in scaling up production for preclinical studies. Additionally, computational studies published in RSC Advances (2023) have provided insights into the compound's stability and reactivity, predicting favorable pharmacokinetic properties such as moderate lipophilicity (logP ≈ 1.8) and good oral bioavailability.

Despite these promising developments, challenges remain in optimizing the compound's solubility and metabolic stability. Current research efforts, including structure-activity relationship (SAR) studies and prodrug strategies, aim to overcome these limitations. The compound's unique scaffold continues to inspire novel drug design, with several pharmaceutical companies listing 22876-18-2 as a priority candidate in their pipelines for central nervous system (CNS) and anti-infective therapeutics.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.